molecular formula C13H20N2 B1344093 1-Benzyl-3-methylpiperidin-4-amine CAS No. 82378-86-7

1-Benzyl-3-methylpiperidin-4-amine

Cat. No. B1344093
CAS RN: 82378-86-7
M. Wt: 204.31 g/mol
InChI Key: MGTFEKWKCLDVNN-UHFFFAOYSA-N
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Description

The compound 1-Benzyl-3-methylpiperidin-4-amine is a chemical structure that is of interest in the field of organic synthesis and medicinal chemistry. It is a derivative of piperidine, a six-membered heterocyclic amine, which is often used as a building block for pharmaceutical compounds. The presence of the benzyl and methyl groups on the piperidine ring can influence the compound's physical, chemical, and biological properties, making it a valuable target for synthesis and study .

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in several studies. For instance, the addition of benzylamine to β-nitrostyrene followed by reduction and cyclization steps has been used to obtain substituted phenylpiperazines . Another approach involves the regio- and stereospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides to yield trans-3-amino-1-benzylpiperidin-4-ols . Additionally, Pd-catalyzed coupling of benzyl alcohols with primary amines has been shown to selectively synthesize imines and secondary amines . These methods demonstrate the versatility of synthetic approaches that can potentially be applied or adapted for the synthesis of 1-Benzyl-3-methylpiperidin-4-amine.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which is a saturated six-membered ring containing one nitrogen atom. The substitution pattern on the ring, such as the position of the benzyl and methyl groups, can significantly affect the molecule's three-dimensional shape and, consequently, its reactivity and interaction with biological targets. The stereochemistry of these compounds is also crucial, as demonstrated by the synthesis of trans-4-amino-3-hydroxypiperidines, where regio- and stereoselectivity were controlled by specific activation of the oxirane ring in epoxypiperidine derivatives .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including aminolysis, reductive alkylation, and nucleophilic substitution, to yield a wide array of products. The reactivity of the piperidine nitrogen and the substituents on the ring play a critical role in these transformations. For example, the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid through direct reductive alkylation of 1-methylpiperazine has been reported, showcasing the potential for creating complex molecules from simpler piperidine structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-3-methylpiperidin-4-amine would be influenced by its functional groups and molecular geometry. These properties include solubility, melting point, boiling point, and stability, which are important for the compound's handling and application in further chemical reactions or as a pharmaceutical agent. The synthesis of related compounds has provided insights into optimizing reaction conditions to achieve high yields and purity, which are essential for practical applications .

Scientific Research Applications

It’s worth noting that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, there have been many reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application .

  • 4-Amino-1-benzylpiperidine : This compound has been used in the development of:

  • (3R,4R)-1-Benzyl-N,4-di­methyl­piperidin-3-amine hydro­chloride : This compound is used as a building block in the synthesis of Tofacitinib, a medication used to treat rheumatoid arthritis.

  • 4-Amino-1-benzylpiperidine : This compound has been used in the development of:

  • (3R,4R)-1-Benzyl-N,4-di­methyl­piperidin-3-amine hydro­chloride : This compound is used as a building block in the synthesis of Tofacitinib, a medication used to treat rheumatoid arthritis.

properties

IUPAC Name

1-benzyl-3-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTFEKWKCLDVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265030
Record name 3-Methyl-1-(phenylmethyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-methylpiperidin-4-amine

CAS RN

82378-86-7
Record name 3-Methyl-1-(phenylmethyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82378-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(phenylmethyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-3-methylpiperidin-4-amine
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Synthesis routes and methods I

Procedure details

To a 25° C. solution of 1-benzyl-3-methyl-piperidin-4-one oxime in anhydrous THF (20 mL) was added LAH (1.0 M solution THF), (15 mL, 15 mmol). After being stirred at 50° C. overnight, the resultant mixture was quenched with 20% KOH solution. The aqueous layer was extracted with CH2Cl2. The organic extracts were combined, washed with brine and dried over MgSO4. The solution was filtered and concentrated in vacuo to give the crude mixture ((±)-cis:(±)-trans=1:1) 1-benzyl-3-methyl-piperidin-4-ylamine (1). LCMS m/z: 205 (M+H)+. This material was used without further purification.
Name
1-benzyl-3-methyl-piperidin-4-one oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Ammonium acetate (178.3 g, 2.31 mol) was charged to a solution of 1-benzyl-3-methyl-4-piperidone (47 g, 0.232 mol) in 500 ml methanol. The suspension was stirred for 4 hours at room temperature. Sodium cyanoborohydride (7.3 g, 0.16 mol) was added in lots at 10° C. and it was stirred for 1 hour.
Quantity
178.3 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Nakajima, T Inoue, K Nakai, K Mukoyoshi… - Bioorganic & Medicinal …, 2015 - Elsevier
Janus kinases (JAKs) regulate various inflammatory and immune responses and are targets for the treatment of inflammatory and immune diseases. As a novel class of …
Number of citations: 22 www.sciencedirect.com
JJ Jackson, JM Ketcham, A Younai… - Journal of Medicinal …, 2019 - ACS Publications
… mixture was quenched using the standard Fieser workup, filtered through a plug of Celite with EtOAc, and concentrated in vacuo to afford (3R,4S)-1-benzyl-3-methylpiperidin-4-amine, …
Number of citations: 22 pubs.acs.org
中島豊, ナカジマユタカ - 2018 - toyaku.repo.nii.ac.jp
臓器移植は, 機能不全に陥った臓器を他者の健康な臓器に置き換える医療である. 臓器移植時には, 移植された臓器が非自己として認識されることにより拒絶反応が引き起こされるため, 免疫抑制…
Number of citations: 4 toyaku.repo.nii.ac.jp

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